1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione
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Overview
Description
1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione is a synthetic organic compound known for its unique chemical structure and properties. It belongs to the class of anthraquinone derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione typically involves multi-step organic reactions. One common method includes the reaction of 1,5-diaminoanthraquinone with 4-(diethylamino)-1-methylbutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the anthraquinone core.
Scientific Research Applications
1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential as a fluorescent dye for imaging and diagnostic purposes.
Medicine: Investigated for its anticancer properties, as it can intercalate into DNA and inhibit the proliferation of cancer cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound targets specific molecular pathways involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
1,5-Bis((4-(dimethylamino)-1-methylbutyl)amino)-9,10-anthracenedione: Similar structure but with dimethylamino groups instead of diethylamino groups.
1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-anthraquinone: Lacks the 9,10-anthracenedione core, making it less effective in certain applications.
Uniqueness
1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione is unique due to its specific substitution pattern and the presence of both diethylamino and anthracenedione groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
47798-39-0 |
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Molecular Formula |
C32H48N4O2 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
1,5-bis[5-(diethylamino)pentan-2-ylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C32H48N4O2/c1-7-35(8-2)21-13-15-23(5)33-27-19-11-17-25-29(27)31(37)26-18-12-20-28(30(26)32(25)38)34-24(6)16-14-22-36(9-3)10-4/h11-12,17-20,23-24,33-34H,7-10,13-16,21-22H2,1-6H3 |
InChI Key |
GTMGMWADNZRYLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NC(C)CCCN(CC)CC |
Origin of Product |
United States |
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